6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Medicinal Chemistry Physicochemical Property Lipophilicity

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 266359-63-1) is a heterocyclic compound belonging to the 3,4-dihydroquinolin-2(1H)-one family. Its core structure is defined by a quinolinone ring with geminal dimethyl substitution at the C4 position and a chlorine atom at the C6 position.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 266359-63-1
Cat. No. B1423614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
CAS266359-63-1
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC2=C1C=C(C=C2)Cl)C
InChIInChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyRZYWXQQLMVXGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 266359-63-1): A Strategic Halogenated Heterocyclic Building Block for Pharmaceutical R&D


6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 266359-63-1) is a heterocyclic compound belonging to the 3,4-dihydroquinolin-2(1H)-one family. Its core structure is defined by a quinolinone ring with geminal dimethyl substitution at the C4 position and a chlorine atom at the C6 position . This specific substitution pattern renders it a versatile intermediate in medicinal chemistry, distinct from non-halogenated or non-methylated analogs due to its unique electronic and steric profile [1].

Why Generic 3,4-Dihydroquinolin-2(1H)-ones Cannot Substitute for the 6-Chloro-4,4-dimethyl Derivative in Advanced Synthesis


The 6-chloro-4,4-dimethyl substitution pattern is not merely a structural variation; it fundamentally alters the compound's reactivity profile and physicochemical properties compared to unsubstituted or differently substituted analogs. The presence of the 6-chloro group introduces a synthetic handle for further functionalization (e.g., cross-coupling reactions) and modulates electronic density on the aromatic ring, while the gem-dimethyl groups at C4 confer increased steric bulk and metabolic stability [1]. These features collectively dictate the compound's suitability as a building block for specific target classes, such as Rho-kinase inhibitors, where the 4,4-dimethyl motif is a key pharmacophoric element [1]. Generic substitution with a non-chlorinated or non-gem-dimethyl analog would lead to a different chemical entity with potentially divergent reactivity and biological activity, thereby compromising synthetic pathways or structure-activity relationship (SAR) studies .

Quantitative Differentiation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Against Key Analogs: Evidence-Based Guide for Scientific Selection


Increased Lipophilicity (LogP) vs. Non-Halogenated Analog

The introduction of a 6-chloro substituent significantly increases the compound's lipophilicity compared to the unsubstituted parent molecule. This is a critical parameter influencing membrane permeability and oral bioavailability in drug discovery. The unsubstituted analog, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 76693-04-4), has a reported LogP of 2.39 . The 6-chloro derivative is predicted to have a higher LogP value, consistent with the addition of a hydrophobic chlorine atom. This increase in LogP can be a key differentiator when selecting a core scaffold for lead optimization campaigns where enhanced passive permeability is desired.

Medicinal Chemistry Physicochemical Property Lipophilicity

Synthetic Utility in Rho-Kinase Inhibitor Development

The 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold has been specifically explored as a core heterocycle for the development of Rho-kinase inhibitors, a target for arterial hypertension [1]. The 6-chloro derivative serves as a versatile intermediate within this class, allowing for further diversification. While specific IC50 values for the 6-chloro compound against Rho-kinase are not publicly available in the primary literature, the structural motif itself is a recognized pharmacophore [1]. Its utility is further underscored by its role as a building block in the synthesis of HDAC6 inhibitors, as seen with its structurally related tetrahydroquinoline analog .

Medicinal Chemistry Kinase Inhibition Hypertension

Molecular Weight and Purity for Quantitative Structure-Property Calculations

The target compound has a molecular weight of 209.67 g/mol and is commercially available with a purity of ≥98% . This high purity is critical for ensuring reproducibility in quantitative structure-activity relationship (QSAR) models and for minimizing off-target effects in biological assays. The molecular weight difference compared to the non-chlorinated analog (MW 175.23 g/mol) is a precise and verifiable distinction that can be used in computational models to predict property differences.

Chemoinformatics QSAR Modeling Procurement Specification

Optimal Application Scenarios for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Pharmaceutical R&D


Scaffold for Rho-Kinase Inhibitor Lead Optimization

This compound serves as a key intermediate in the synthesis of novel Rho-kinase inhibitors. The 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core is a recognized pharmacophore for this target, and the 6-chloro substituent provides a crucial handle for further functionalization to optimize potency and selectivity . Researchers developing antihypertensive or cardiovascular therapeutics should prioritize this halogenated scaffold to explore structure-activity relationships not accessible with non-halogenated analogs.

Building Block for Halogen-Directed Cross-Coupling Reactions

The aryl chloride moiety at the 6-position is a strategic synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a library of analogs . This is a key differentiator from the non-chlorinated parent compound, which lacks this reactive site. Medicinal chemists seeking to rapidly explore chemical space around the quinolinone core will find this compound uniquely suited for such parallel synthesis efforts.

Internal Standard or Reference Compound in Analytical Chemistry

Due to its well-defined structure, high commercial purity (≥98%) , and distinct molecular weight (209.67 g/mol) compared to its non-chlorinated counterpart (175.23 g/mol) , this compound can be reliably used as an internal standard or reference material in HPLC, LC-MS, and other analytical methods. Its unique retention time and mass signature facilitate accurate quantification and method validation in pharmaceutical quality control and metabolism studies.

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